molecular formula C12H13NO B13669424 1-(2-Methylquinolin-5-yl)ethanol

1-(2-Methylquinolin-5-yl)ethanol

Cat. No.: B13669424
M. Wt: 187.24 g/mol
InChI Key: IZWNAAIZAKUBJD-UHFFFAOYSA-N
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Description

1-(2-Methylquinolin-5-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol. It features a quinoline ring system substituted with a methyl group at the 2-position and an ethanol group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylquinolin-5-yl)ethanol can be synthesized through various synthetic routes. One common method involves the reduction of 1-(2-methylquinolin-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions and yields the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylquinolin-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2-methylquinolin-5-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 1-(2-methylquinolin-5-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 1-(2-Methylquinolin-5-yl)ethanone.

    Reduction: 1-(2-Methylquinolin-5-yl)ethane.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Methylquinolin-5-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s quinoline ring system allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The exact pathways involved may vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 1-(2-Methylquinolin-5-yl)ethanol, known for its wide range of biological activities.

    2-Methylquinoline: A closely related compound with a methyl group at the 2-position but lacking the ethanol group.

    1-(2-Methylquinolin-5-yl)ethanone: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both a methyl group and an ethanol group on the quinoline ring system. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(2-methylquinolin-5-yl)ethanol

InChI

InChI=1S/C12H13NO/c1-8-6-7-11-10(9(2)14)4-3-5-12(11)13-8/h3-7,9,14H,1-2H3

InChI Key

IZWNAAIZAKUBJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C(C)O

Origin of Product

United States

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